molecular formula C17H31BN2O5 B13555166 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol

Cat. No.: B13555166
M. Wt: 354.3 g/mol
InChI Key: VVRSRWMFOQDNID-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a boron-containing dioxaborolane ring, a piperidine ring, and an oxazepane ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol typically involves multiple steps. One common method starts with the preparation of tert-butyl-4-hydroxypiperidine-1-carboxylate, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing various biochemical processes. The piperidine and oxazepane rings contribute to the compound’s stability and reactivity, allowing it to modulate enzymatic activities and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol is unique due to its combination of boron, piperidine, and oxazepane rings, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C17H31BN2O5

Molecular Weight

354.3 g/mol

IUPAC Name

(6-hydroxy-1,4-oxazepan-4-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C17H31BN2O5/c1-16(2)17(3,4)25-18(24-16)13-5-7-19(8-6-13)15(22)20-9-10-23-12-14(21)11-20/h13-14,21H,5-12H2,1-4H3

InChI Key

VVRSRWMFOQDNID-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)N3CCOCC(C3)O

Origin of Product

United States

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